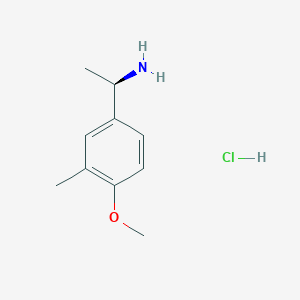

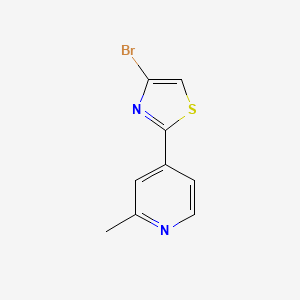

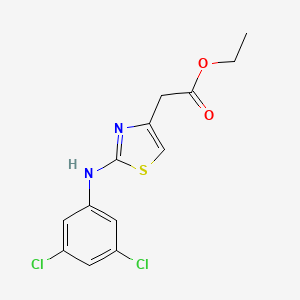

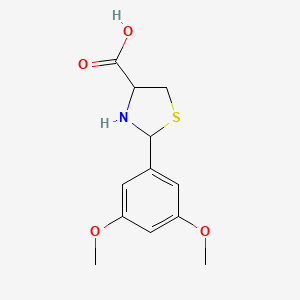

4-Bromo-2-(2-methylpyridin-4-yl)-1,3-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-Bromo-2-(2-methylpyridin-4-yl)-1,3-thiazole is a brominated thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring, which are of significant interest in medicinal chemistry due to their biological activities. Although the specific compound is not directly mentioned in the provided papers, the related research gives insight into the synthesis, structure, and potential applications of similar brominated thiazole derivatives.

Synthesis Analysis

The synthesis of brominated thiazole derivatives can be achieved through various methods. For instance, the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon has been reported for the chemoselective preparation of 4-bromodifluoromethyl thiazoles, which are useful in drug discovery programs . This method allows for the introduction of a bromodifluoromethyl group at the C4 position of the thiazole ring. Similarly, the synthesis of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones involves the preparation of thiazolidone derivatives with bromo analogues showing significant biological activity .

Molecular Structure Analysis

The molecular structure of brominated thiazoles can be elucidated using various spectroscopic techniques. For example, the structure of a related compound, 4-bromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole), was established by elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy . The crystal structure of another related compound, (E)2-(3′-Bromo-5′-chloro-salicylideneamino)-4-methylpyridine, was determined by single-crystal X-ray diffraction, revealing a nearly coplanar arrangement of the benzene and pyridine rings .

Chemical Reactions Analysis

Brominated thiazoles can undergo various chemical reactions, which are essential for their application in drug synthesis and material science. The bromine atom in these compounds can act as a reactive site for further transformations, such as Br/F exchange reactions, which are useful in radiopharmaceutics . The reactivity of these compounds can also lead to the formation of different regioisomers, as seen in the reaction of N-(anthracen-9-yl)-N′-ethylthiourea with bromoacetic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiazoles, such as melting points and solubility, are crucial for their practical applications. For instance, the melting points of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives were determined, which is an important parameter for assessing the purity and stability of these compounds . The antibacterial activities of these compounds can be attributed to their chemical structure, which influences their interaction with biological targets .

科学的研究の応用

Synthesis and Biological Activity

Rodrigues and Bhalekar (2015) have synthesized derivatives of 4-Bromo-2-(2-methylpyridin-4-yl)-1,3-thiazole, evaluating their biological efficacy through conventional methods and microwave irradiation. The compounds' structures were confirmed by IR and NMR spectroscopy, underscoring the methodological advancements in synthesizing biologically active thiazole derivatives (Rodrigues & Bhalekar, 2015).

Structural Characterization and Polymorphism

Böck et al. (2020) investigated two polymorphic forms of a related compound, demonstrating the impact of structural differences on intermolecular hydrogen bonding patterns. This research provides insights into the structural versatility of thiazole derivatives and their potential utility in designing materials with tailored properties (Böck et al., 2020).

Organic Ionic Liquids and Catalytic Applications

Davis and Forrester (1999) explored the utility of thiazole-based organic ionic liquids in promoting the benzoin condensation of benzaldehyde, highlighting the catalytic applications of thiazole derivatives in organic synthesis (Davis & Forrester, 1999).

Antihypertensive α-Blocking Agents

Abdel-Wahab et al. (2008) conducted synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from thiazole, identifying compounds with significant antihypertensive α-blocking activity. This research illustrates the pharmaceutical potential of thiazole derivatives in developing new therapeutic agents (Abdel-Wahab et al., 2008).

作用機序

特性

IUPAC Name |

4-bromo-2-(2-methylpyridin-4-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c1-6-4-7(2-3-11-6)9-12-8(10)5-13-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRXHJRTNUBEDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=NC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-1,3-thiazol-2-yl)-2-methylpyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetate](/img/structure/B2519592.png)

![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)

![N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2519601.png)

![2-(benzylthio)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2519609.png)